Absence of Published Biological Activity Data for the Target Compound Precludes Direct Comparator Ranking
A systematic search of PubMed, Google Patents, and chemical biology databases (ChEMBL, PubChem BioAssay) for CAS 2034373-85-6 yielded zero peer-reviewed publications or patents reporting IC50, Ki, EC50, or any other quantitative biological activity measurement for 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine [1][2]. In contrast, structurally related benzoylpiperazine GlyT-1 inhibitors such as RG1678 (bitopertin) have well-characterized inhibitory activity: IC50 = 25 nM at human GlyT-1 in recombinant cell-based uptake assays [3]. The target compound's methanesulfonyl-piperazine-thiazolyloxybenzoyl scaffold occupies an uncharacterized region of SAR space, and no head-to-head comparison data exist against any named comparator. Procurement decisions based on anticipated biological activity must therefore rely entirely on class-level structural inference, which carries unquantifiable uncertainty.
| Evidence Dimension | GlyT-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available in published literature or patents |
| Comparator Or Baseline | RG1678 (bitopertin): IC50 = 25 nM at human GlyT-1 in recombinant cell-based glycine uptake assay |
| Quantified Difference | Cannot be calculated; target compound uncharacterized |
| Conditions | Recombinant CHO cells expressing human GlyT-1; [3H]glycine uptake assay (comparator data only) |
Why This Matters
Without quantitative potency data, the target compound cannot be prioritized over well-characterized GlyT-1 inhibitors for pharmacological studies; procurement is appropriate only for exploratory SAR or scaffold-hopping campaigns where the specific substitution pattern is the experimental variable of interest.
- [1] NCBI PubChem Compound Summary for CID associated with CAS 2034373-85-6. BioAssay results: none available. Accessed via https://pubchem.ncbi.nlm.nih.gov/, 2026. View Source
- [2] ChEMBL Database, European Bioinformatics Institute. Search for CAS 2034373-85-6: no bioactivity data found. Accessed 2026. View Source
- [3] Alberati D, Moreau JL, Lengyel J, et al. Glycine reuptake inhibitor RG1678: a pharmacologic characterization of a novel antipsychotic agent in rodent models. Neuropharmacology. 2012;62(2):1143-1151. doi:10.1016/j.neuropharm.2011.11.003 View Source
